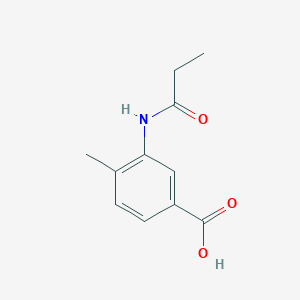
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone acts as a competitive antagonist of the AMPA receptor, specifically by binding to the receptor's glutamate binding site. By blocking the action of glutamate, 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on the AMPA receptor, 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of calcium influx and neurotransmitter release. It has also been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a signaling molecule involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone in scientific research is its high potency and selectivity for the AMPA receptor. This allows for the specific manipulation of the receptor's activity without affecting other glutamate receptor subtypes. However, one limitation of using 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone is its relatively short duration of action, which requires frequent administration in experiments.
Orientations Futures
There are several future directions for research involving 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone. One area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs based on the structure of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, which may have improved pharmacological properties and therapeutic potential. Finally, the development of new methods for the synthesis of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone and related compounds may allow for the production of larger quantities of these compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylbenzaldehyde with malononitrile to form a 2,6-dimethyl-3-cyano-4-phenylbut-3-en-2-one intermediate. This intermediate is then reacted with thiourea to form the corresponding thiosemicarbazone, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone.
Applications De Recherche Scientifique
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been used extensively in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUBHQTFYCAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=S)N2)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)




![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)